molecular formula C24H35N3O2 B6070930 2-(1-Acetylpiperidin-4-yl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one

2-(1-Acetylpiperidin-4-yl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B6070930
M. Wt: 397.6 g/mol
InChI Key: SLKYGVSLBCXXHM-UHFFFAOYSA-N
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Description

2-(1-Acetylpiperidin-4-yl)-7-(3-phenylpropyl)-2,7-diazaspiro[45]decan-6-one is a complex organic compound that belongs to the class of diazaspiro compounds These compounds are characterized by a spirocyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Acetylpiperidin-4-yl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Acetyl Group: The acetyl group is introduced via an acetylation reaction using acetic anhydride or acetyl chloride.

    Formation of the Spirocyclic Structure: The spirocyclic structure is formed through a cyclization reaction involving the piperidine ring and another suitable precursor.

    Introduction of the Phenylpropyl Group: The phenylpropyl group is introduced via a substitution reaction using a suitable phenylpropyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

2-(1-Acetylpiperidin-4-yl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenylpropyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted diazaspiro compounds.

Scientific Research Applications

2-(1-Acetylpiperidin-4-yl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biological Research: It is used as a tool compound to study the function of specific biological pathways.

    Chemical Biology: The compound is used to probe the activity of enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(1-Acetylpiperidin-4-yl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro[4.5]decan-3-one: A structurally related compound with similar spirocyclic features.

    1-(1-Acetylpiperidin-4-yl)-3-{6-oxaspiro[4.5]decan-9-yl}urea: Another spirocyclic compound with a different functional group.

    3-Methylene-1-oxaspiro[4.5]decan-2-one: A spirocyclic compound with an oxaspiro structure.

Uniqueness

2-(1-Acetylpiperidin-4-yl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one is unique due to its specific combination of functional groups and spirocyclic structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(1-acetylpiperidin-4-yl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3O2/c1-20(28)25-16-10-22(11-17-25)27-18-13-24(19-27)12-6-15-26(23(24)29)14-5-9-21-7-3-2-4-8-21/h2-4,7-8,22H,5-6,9-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKYGVSLBCXXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)N2CCC3(C2)CCCN(C3=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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